(1S,2R)-Alicapistat (1S,2R)-Alicapistat
Brand Name: Vulcanchem
CAS No.:
VCID: VC16639296
InChI: InChI=1S/C25H27N3O4/c29-22-14-13-21(28(22)16-18-9-5-2-6-10-18)24(31)27-20(15-17-7-3-1-4-8-17)23(30)25(32)26-19-11-12-19/h1-10,19-21H,11-16H2,(H,26,32)(H,27,31)/t20-,21+/m0/s1
SMILES:
Molecular Formula: C25H27N3O4
Molecular Weight: 433.5 g/mol

(1S,2R)-Alicapistat

CAS No.:

Cat. No.: VC16639296

Molecular Formula: C25H27N3O4

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-Alicapistat -

Specification

Molecular Formula C25H27N3O4
Molecular Weight 433.5 g/mol
IUPAC Name (2R)-1-benzyl-N-[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C25H27N3O4/c29-22-14-13-21(28(22)16-18-9-5-2-6-10-18)24(31)27-20(15-17-7-3-1-4-8-17)23(30)25(32)26-19-11-12-19/h1-10,19-21H,11-16H2,(H,26,32)(H,27,31)/t20-,21+/m0/s1
Standard InChI Key MMLDHJRGTZHNHV-LEWJYISDSA-N
Isomeric SMILES C1CC(=O)N([C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C(=O)NC3CC3)CC4=CC=CC=C4
Canonical SMILES C1CC1NC(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3CC4=CC=CC=C4

Introduction

Chemical Properties and Structural Characteristics

Molecular Composition and Stability

(1S,2R)-Alicapistat (C<sub>25</sub>H<sub>27</sub>N<sub>3</sub>O<sub>4</sub>) has a molecular weight of 433.5 g/mol and exists as a light yellow to yellow solid powder . Its stability profile recommends storage at -20°C for powdered forms (3 years) and -80°C for solutions (1 year) . The compound’s structure includes a stereocenter at the (1S,2R) configuration, critical for its selective binding to calpain isoforms .

Table 1: Key Chemical Properties of (1S,2R)-Alicapistat

PropertyValue
Molecular FormulaC<sub>25</sub>H<sub>27</sub>N<sub>3</sub>O<sub>4</sub>
CAS Number2221010-57-5
Purity>98% (HPLC)
Solubility (DMSO)~50 mg/mL
LogP2.4

The compound’s solubility in aqueous formulations remains limited, necessitating co-solvents like PEG300 and Tween80 for in vivo administration . Its moderate lipophilicity (LogP = 2.4) suggests balanced membrane permeability but may contribute to suboptimal blood-brain barrier (BBB) penetration .

Synthetic and Stereochemical Considerations

Synthesis of (1S,2R)-Alicapistat involves stereoselective formation of the α-ketoamide moiety, a structural feature that enhances metabolic stability by resisting carbonyl reduction . This modification addresses earlier pharmacokinetic challenges observed in related calpain inhibitors, positioning (1S,2R)-Alicapistat as a lead compound in neuroprotective drug development .

Mechanism of Action and Biological Targets

Calpain Inhibition Dynamics

(1S,2R)-Alicapistat selectively targets calpain 1 (μ-calpain) and calpain 2 (m-calpain), calcium-dependent cysteine proteases implicated in neurodegenerative processes . Activation of these isoforms requires μ-molar and m-molar calcium concentrations, respectively, creating a regulatory mechanism that (1S,2R)-Alicapistat exploits for targeted inhibition .

Table 2: In Vitro Pharmacodynamic Profile

ParameterValue
Calpain 1 IC<sub>50</sub>395 nM
Aβ Oligomer Inhibition100 nM
NMDA Neuroprotection385 nM

At 100 nM, the compound prevents Aβ oligomer-induced synaptic transmission deficits in rat hippocampal slices, while 385 nM concentrations block NMDA receptor-mediated neurodegeneration . These effects occur despite CSF concentrations (9–21 nM) remaining below the IC<sub>50</sub>, suggesting auxiliary mechanisms or localized activity at synaptic sites .

Calcium Dependency and Selectivity

The calcium-dependent activation of calpains creates a dual regulatory mechanism: physiological calcium fluxes permit basal protease activity, while pathological calcium overload enhances calpain activation, leading to aberrant cleavage of substrates like tau and amyloid precursor protein (APP) . (1S,2R)-Alicapistat’s selectivity for activated calpains may reduce off-target effects compared to pan-protease inhibitors .

Preclinical Pharmacokinetics

Interspecies Variability in Absorption and Clearance

Pharmacokinetic studies across species reveal significant differences in plasma clearance (CL<sub>p</sub>) and bioavailability:

Table 3: Comparative Pharmacokinetic Parameters

SpeciesCL<sub>p</sub> (L/hr·kg)V<sub>ss</sub> (L/kg)t<sub>1/2</sub> (hr)Bioavailability (%)
Mouse0.13–1.040.64–1.86.0>80
Rat0.13–1.043.46.0>80
Dog0.13–1.040.64–1.81.7>80
Monkey1.980.64–1.82.314

Monkeys exhibit accelerated plasma clearance (1.98 L/hr·kg) and reduced oral bioavailability (14%), highlighting potential challenges in translational studies . The large volume of distribution (V<sub>ss</sub> = 3.4 L/kg) in rats suggests extensive tissue penetration, possibly explaining its efficacy in rodent AD models despite limited CSF exposure .

CNS Penetration Limitations

Despite high plasma concentrations, (1S,2R)-Alicapistat achieves CSF levels only 2–5% of plasma values, insufficient to directly inhibit calpains in the central nervous system . This discrepancy implies that peripheral calpain inhibition or indirect neuroprotective mechanisms may contribute to its observed efficacy .

Efficacy in Disease Models

Synaptic Protection in Aβ Models

In rat hippocampal slices, 100 nM (1S,2R)-Alicapistat prevents Aβ oligomer-induced long-term potentiation (LTP) deficits, a hallmark of early AD pathology . This effect correlates with preserved synaptic protein levels, including post-synaptic density protein 95 (PSD-95) and NMDA receptor subunits .

Neuroprotection Against Excitotoxicity

At 385 nM, the compound mitigates NMDA-induced excitotoxic neurodegeneration, reducing lactate dehydrogenase (LDH) release by 60–75% in cortical cultures . This suggests a role in modulating glutamate receptor overactivation, a secondary pathway in AD progression.

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